

Testosterone Buciclate: A Technical Overview of a Long-Acting Androgen Ester

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Compound of Interest

Compound Name: *Testosterone buciclate*

Cat. No.: *B018858*

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Introduction

Testosterone buciclate (developmental codes: CDB-1781, 20 Aet-1) is a synthetic, injectable anabolic-androgenic steroid (AAS) that was developed in the 1970s and early 1980s through a collaboration between the Contraceptive Development Branch (CDB) of the National Institute of Child Health and Human Development (NICHD) and the World Health Organization (WHO).^[1] As a C17 β buciclate ester of testosterone, it was designed as a long-acting prodrug of testosterone for intramuscular administration.^[1] The primary goals for its development were for use in androgen replacement therapy for male hypogonadism and as a potential male contraceptive.^[1] Despite promising clinical trial results, **testosterone buciclate** was never commercially marketed.^[1]

This technical guide provides a comprehensive overview of the available data on **testosterone buciclate**, with a focus on its preclinical and clinical evaluation. While extensive searches for detailed preclinical trial data in animal models did not yield specific quantitative results or detailed experimental protocols, this guide synthesizes the available information to provide a thorough understanding of this compound.

Physicochemical Properties and Formulation

Testosterone buciclate is the 4-butylcyclohexane-1-carboxylate ester of testosterone. It is formulated as a microcrystalline aqueous suspension, with a defined particle size of at least

75% in the range of 10 to 50 μm .^[1] This formulation as a depot injection allows for a very long duration of action.^[1]

Pharmacokinetics and Metabolism

The primary mechanism of action for **testosterone buciclate** is as a prodrug of testosterone. Following intramuscular injection, the ester is slowly released from the depot and hydrolyzed by esterases in the body to release active testosterone.

Clinical Pharmacokinetic Data

While specific preclinical pharmacokinetic data in animal models are not readily available in the public domain, clinical studies in hypogonadal men have provided valuable insights into the pharmacokinetic profile of **testosterone buciclate**.

Table 1: Pharmacokinetic Parameters of **Testosterone Buciclate** in Hypogonadal Men^[2]

Parameter	Value
Dose	600 mg (intramuscular)
Maximum Serum Concentration (C _{max})	13.1 ± 0.9 nmol/L
Time to Maximum Concentration (T _{max})	6 weeks
Terminal Elimination Half-life (t _{1/2})	29.5 ± 3.9 days
Mean Residence Time (MRT)	65.0 ± 9.9 days

A key feature of **testosterone buciclate** is its remarkably long duration of action, maintaining physiological testosterone levels for 3 to 4 months after a single injection.^[1] This is significantly longer than other testosterone esters like testosterone enanthate.^[1] Notably, **testosterone buciclate** administration is not associated with the initial spike in testosterone levels often seen with other esters, leading to more stable and uniform serum concentrations.^[1]

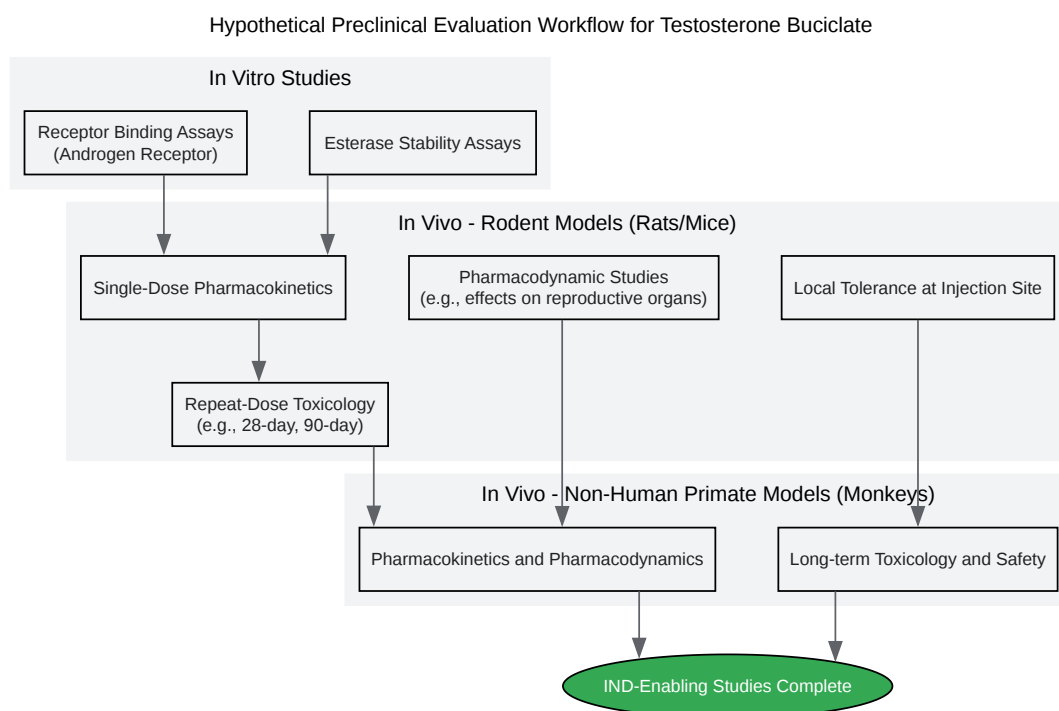
Preclinical Evaluation (Inferred)

Although specific data from preclinical trials are not publicly available, the development of a compound like **testosterone buciclate** would have necessitated a standard battery of

preclinical studies in animal models to assess its pharmacology, pharmacokinetics, and toxicology before advancing to human trials. These studies were likely conducted in rodents (rats, mice) and non-human primates (monkeys), as is standard practice in drug development.

Hypothetical Preclinical Study Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a long-acting testosterone ester like **testosterone buciclate**.

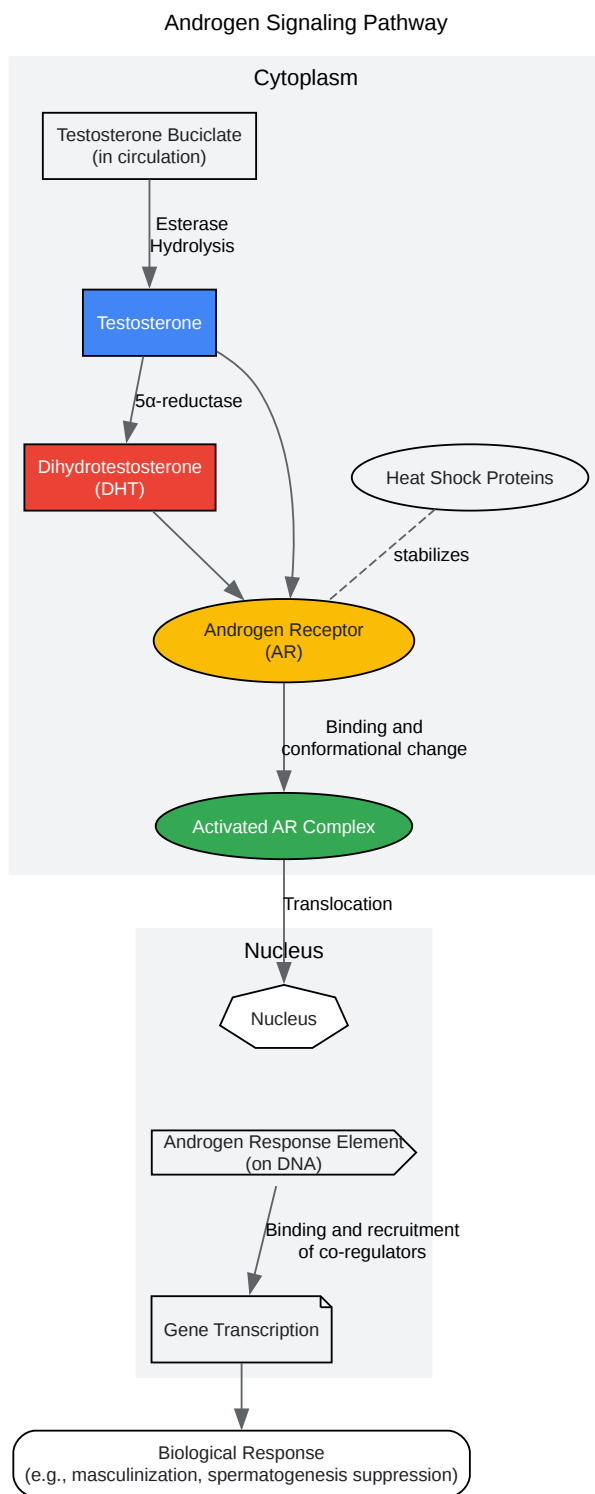


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Caption: A hypothetical workflow for preclinical studies of **testosterone buciclate**.

Mechanism of Action: Androgen Signaling Pathway

As a prodrug of testosterone, the biological effects of **testosterone buciclate** are mediated through the androgen receptor (AR). Once testosterone is released, it can bind directly to the AR or be converted to dihydrotestosterone (DHT) by the enzyme 5 α -reductase, with DHT being a more potent androgen. The activated AR then translocates to the nucleus and regulates the transcription of target genes.



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Caption: The signaling pathway of testosterone and its more potent metabolite, DHT.

Clinical Trials and Potential Applications

Clinical trials in the 1990s demonstrated the potential of **testosterone buciclate** as a long-acting agent for male contraception. A single intramuscular injection was shown to suppress spermatogenesis in men.[3] Studies in hypogonadal men also showed its effectiveness in restoring and maintaining normal testosterone levels.[2]

Table 2: Effects of **Testosterone Buciclate** on Spermatogenesis in Healthy Men[3]

Dose	Outcome
600 mg	No significant suppression of spermatogenesis
1200 mg	Azoospermia achieved in a subset of volunteers

Despite these promising results, the development of **testosterone buciclate** was halted, reportedly due to the WHO's inability to find an industry partner to continue its development.[1]

Conclusion

Testosterone buciclate represents a significant achievement in the development of long-acting androgen esters. Its unique pharmacokinetic profile, characterized by a very long duration of action and stable serum testosterone levels, made it a promising candidate for both androgen replacement therapy and male contraception. While the lack of publicly available detailed preclinical data limits a full retrospective analysis, the existing clinical data underscore its potential. The story of **testosterone buciclate** serves as an important case study in drug development, highlighting how promising therapeutic candidates can be stalled for reasons other than clinical efficacy or safety. Further research into the historical archives of the WHO and NICHD may yet uncover the detailed preclinical data that would complete our understanding of this interesting compound.

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